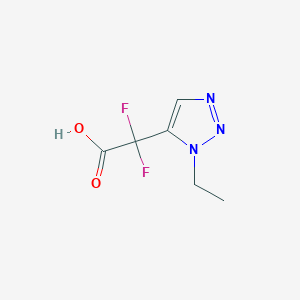
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Methylation: The final step involves the methylation of the pyrazole ring at the desired positions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but with a different thiophene substitution pattern.
1,4-Dimethyl-3-(3-thienyl)-1H-pyrazol-5-amine: Another isomer with a different thiophene substitution.
1,4-Dimethyl-3-(4-thienyl)-1H-pyrazol-5-amine: Yet another isomer with a different thiophene substitution.
Uniqueness
1,4-Dimethyl-3-(5-methylthiophen-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. This makes it a valuable compound for targeted research in various scientific fields.
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
2,4-dimethyl-5-(5-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-6-4-5-8(14-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
XDMSAMKIKMRTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=NN(C(=C2C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
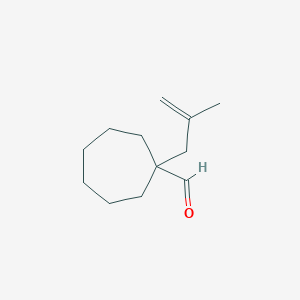
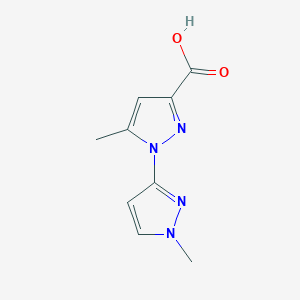
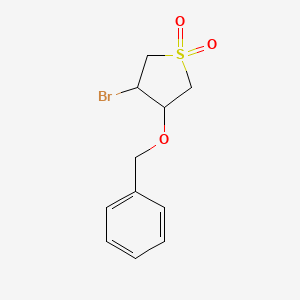
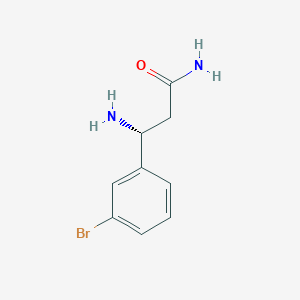
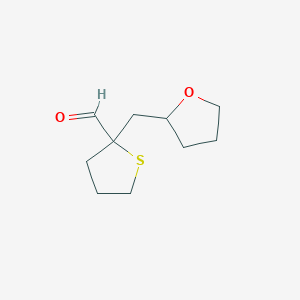

![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
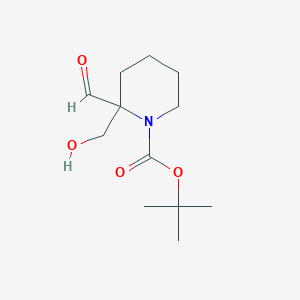
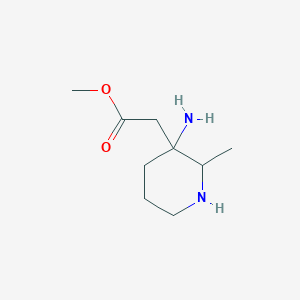
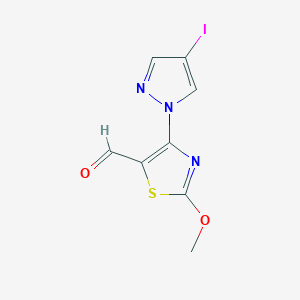
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
